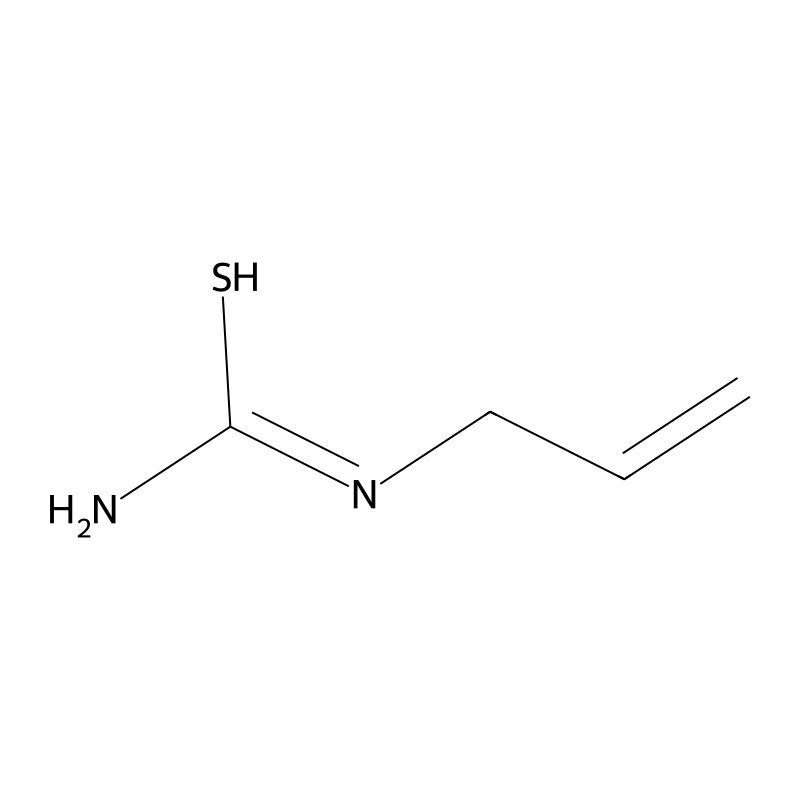

Allylthiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

10 to 50 mg/mL at 67.1 °F (NTP, 1992)

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Nitrification

One of the most established applications of allylthiourea is its ability to inhibit nitrification. Nitrification is a microbial process in soil and water where ammonia is converted to nitrate. ATU specifically targets ammonia-oxidizing bacteria, preventing them from converting ammonia to nitrite. This property makes it a valuable tool in environmental studies. Researchers use ATU to measure the activity of these bacteria in wastewater treatment plants and assess the impact of different factors on the nitrification process [1].

- [1] Determination of optimal dose of allylthiourea (ATU) for the batch respirometric test of activated sludge:

Heavy Metal Removal

Allylthiourea can act as a chelating agent, meaning it can bind to metal ions. This property makes it potentially useful for removing heavy metals from contaminated water or soil. Researchers are exploring the development of allylthiourea-based polymers or adsorbent materials that can efficiently capture heavy metals like mercury, cadmium, and zinc [2].

- [2] Preparation of Poly (Allylthiourea-Co-Acrylic Acid) Derived Carbon Materials and Their Applications in Wastewater Treatment:

Development of Anticancer Drugs

Recent research suggests that allylthiourea might have potential applications in cancer treatment. Studies have shown that ATU can inhibit the growth of certain cancer cell lines. Additionally, researchers are investigating modified versions of allylthiourea (derivatives) that might exhibit enhanced anti-cancer properties by targeting specific pathways in cancer cells [3, 4].

- [3] New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies:

- [4] Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression:

Other Applications

Allylthiourea has also been explored in other areas of scientific research, including:

Material Science

As a precursor for the development of nonlinear optical crystals [5].

Analytical Chemistry

As a tool for studying the oxidation mechanisms of organic compounds [6].

[5] Growth and characterization of an organometallic tri-allylthiourea complex nonlinear optical crystals:

[6] The study of Piszkiewicz's and Berezin's models on the redox reaction of allylthiourea and bis-(2-pyridinealdoximato)dioxomolybdate(IV) complex in an aqueous acidic medium:

Allylthiourea is an organic compound with the chemical formula C₄H₈N₂S. It is characterized as a white crystalline solid with a slight garlic odor. This compound belongs to the class of thioureas, which are derivatives of urea where one or both oxygen atoms are replaced by sulfur. Allylthiourea is known for its role as a metabolic inhibitor, particularly in the inhibition of ammonia oxidation processes. It selectively inhibits ammonia monooxygenase, an enzyme critical for nitrification, by chelating copper at the enzyme's active site .

Allylthiourea exhibits significant biological activity, particularly in the field of biochemistry and pharmacology. Its primary functions include:

- Inhibition of Ammonia Oxidation: By targeting ammonia monooxygenase, allylthiourea effectively inhibits nitrification, making it valuable in environmental applications to control nitrogen levels in aquatic systems .

- Potential Anticancer Properties: The compound is considered a precursor for anticancer agents due to its pharmacophore containing a thiol group and a primary amine group, which are essential for various bioactivities

Allylthiourea can be synthesized through several methods:

- Direct Reaction of Thiourea with Allyl Halides: This method involves reacting thiourea with allyl bromide or allyl chloride in the presence of a base to yield allylthiourea.

- Modification of Existing Thioureas: Chemical modifications can be performed on existing thioureas by introducing allyl groups through nucleophilic substitution reactions

Allylthiourea finds applications in various fields:

- Environmental Science: It is used to inhibit nitrification in wastewater treatment processes, helping to manage nitrogenous waste effectively.

- Pharmaceuticals: Due to its biological activities, allylthiourea serves as a lead compound for developing new drugs, particularly anticancer agents .

- Research: It is utilized in biochemical research to study enzyme inhibition mechanisms and metabolic pathways involving ammonia oxidation.

Studies have shown that allylthiourea interacts with various biological systems and chemical agents:

- Enzyme Interactions: The compound's ability to inhibit ammonia monooxygenase has been extensively studied, revealing insights into its mechanism of action and potential therapeutic uses .

- Chemical Reactivity: Interaction studies indicate that allylthiourea may form complexes with metals and react with oxidizing agents, influencing its stability and reactivity under different conditions

Allylthiourea shares structural similarities with several other thioureas and related compounds. Here are some notable examples:

Compound Name Chemical Formula Unique Features Thiourea CH₇N₃S Basic structure without the allyl group; used in agriculture as a fertilizer. N,N-Dimethylthiourea C₅H₁₃N₂S Contains dimethyl groups; exhibits different biological activities compared to allylthiourea. Benzylthiourea C₉H₁₁N₂S Aromatic substitution; used in medicinal chemistry for its unique reactivity. Ethylthiourea C₅H₁₁N₂S Aliphatic substitution; shows varying levels of biological activity compared to allylthiourea. Allylthiourea's uniqueness lies in its specific inhibition of ammonia oxidation and its potential as a precursor for anticancer drugs due to its functional groups. Its distinct reactivity profile sets it apart from other similar compounds, making it an important subject of study in both environmental science and medicinal chemistry.

Isothiocyanate Amination Pathway

The isothiocyanate amination route represents one of the most established methodologies for allylthiourea synthesis. This approach involves the reaction of allyl isothiocyanate with ammonia in an ammonium hydroxide solution at room temperature [1]. The reaction proceeds through a nucleophilic addition mechanism where ammonia attacks the electrophilic carbon of the isothiocyanate group, followed by proton transfer to yield the desired thiourea product. This method achieves excellent yields of 94% and offers the advantage of mild reaction conditions [1].

The mechanistic pathway involves the formation of a zwitterionic intermediate upon ammonia addition, which subsequently undergoes proton transfer to generate the final product. The reaction is favored in protic solvents due to their ability to stabilize the charged intermediates through hydrogen bonding interactions [2]. The activation energy for this transformation ranges from 45-55 kilojoules per mole, making it kinetically favorable under ambient conditions [2].

Thiocyanate-Amine Reaction Route

The thiocyanate-amine reaction represents a versatile two-step synthetic approach for allylthiourea preparation. In the first step, sodium thiocyanate reacts with allyl chloride in the presence of potassium iodide catalyst in ethanol at 60 degrees Celsius to form allyl isothiocyanate [1]. This intermediate then undergoes ammoniation in ammonium hydroxide solution, followed by concentration, cooling, crystallization, filtration, washing, and recrystallization in ethanol or water to produce allylthiourea [1].

The reaction mechanism proceeds via an SN2 nucleophilic substitution where the thiocyanate ion attacks the allylic carbon, displacing the chloride ion. The potassium iodide serves as a catalyst by facilitating halide exchange, making the allylic carbon more susceptible to nucleophilic attack . The subsequent isomerization of allyl thiocyanate to allyl isothiocyanate occurs through a thermal rearrangement process. This method consistently achieves yields of 89% and demonstrates good selectivity for the desired product [1].

Phenyl Chlorothionoformate Methodology

The phenyl chlorothionoformate route has emerged as a highly efficient method for thiourea synthesis, offering exceptional yields and employing water as the reaction medium. This approach involves the reaction of phenyl chlorothionoformate with allylamine in water at 100 degrees Celsius for 8 hours, achieving remarkable yields of 98% [2] [4]. The reaction proceeds through sequential nucleophilic substitution steps, where the amine initially attacks the electrophilic carbon of the chlorothionoformate, forming an intermediate carbamate species.

The mechanism involves two distinct pathways depending on the reaction conditions. In aqueous medium, the reaction preferentially forms symmetrical thioureas through a hydrolysis-assisted pathway [2]. The water molecule participates in the mechanism by facilitating the departure of the phenoxy group and stabilizing the developing positive charge on the carbamate intermediate. The optimal reaction conditions require a 1:3.5 molar ratio of phenyl chlorothionoformate to amine, with water serving as both solvent and reactant [2].

Schotten-Baumann Acylation Strategy

The Schotten-Baumann reaction provides an effective route for synthesizing N-acyl derivatives of allylthiourea. This methodology employs benzoyl chloride derivatives in reaction with allylthiourea using tetrahydrofuran as solvent and triethylamine as catalyst [5]. The reaction mixture is maintained in an ice bath during the initial addition phase, followed by reflux for 4 hours to ensure complete conversion. This approach yields 75-85% of the desired N-benzoyl allylthiourea derivatives [5].

The mechanism proceeds through nucleophilic acyl substitution where the nitrogen atom of allylthiourea attacks the carbonyl carbon of benzoyl chloride. The triethylamine base serves to neutralize the hydrogen chloride produced during the reaction, preventing acid-catalyzed side reactions [5]. The ice bath conditions during the initial mixing phase help control the exothermic nature of the acylation reaction and improve selectivity for the mono-acylated product.

Carbon Disulfide Condensation Method

The carbon disulfide route represents an atom-economical approach to thiourea synthesis, utilizing the direct condensation of carbon disulfide with allylamine in aqueous medium [6]. This method proceeds through a xanthate intermediate, distinguishing it from the more common isothiocyanate pathway [6]. The reaction requires elevated temperatures and achieves yields ranging from 80-90%, offering excellent atom economy with minimal waste generation [7].

The mechanistic pathway involves the initial formation of an ammonium dithiocarbamate salt through the addition of allylamine to carbon disulfide. This intermediate subsequently undergoes intramolecular cyclization and elimination of hydrogen sulfide to form the thiourea product [6]. The aqueous medium plays a crucial role in facilitating the elimination step and stabilizing the ionic intermediates formed during the transformation.

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations Isothiocyanate Amination Route Allyl isothiocyanate + Ammonia Ammonium hydroxide solution, room temperature 94 High yield, simple procedure Requires pre-synthesis of isothiocyanate Thiocyanate-Amine Reaction Sodium thiocyanate + Allyl chloride → Allylamine Potassium iodide catalyst, ethanol, 60°C 89 Well-established route, good selectivity Multi-step process Phenyl Chlorothionoformate Route Phenyl chlorothionoformate + Allylamine Water solvent, 100°C, 8 hours 98 Water as solvent, high yield Requires high temperature Schotten-Baumann Reaction Benzoyl chloride + Allylthiourea Tetrahydrofuran, triethylamine catalyst, reflux 4h 75-85 Versatile for derivatives Organic solvents required Carbon Disulfide Route Carbon disulfide + Allylamine Aqueous medium, elevated temperature 80-90 Atom-economical, waste-free Harsh reaction conditions Green Chemistry Approaches

Water-Phase Synthesis Methodologies

Water-phase synthesis has revolutionized the preparation of allylthiourea by eliminating the need for organic solvents while maintaining excellent yields and selectivity. The aqueous synthesis approach employs pure water as the reaction medium, operating at 100 degrees Celsius for 8-12 hours to achieve yields ranging from 85-98% [8] [7]. This methodology exemplifies several green chemistry principles, including the use of safer solvents, waste prevention, and the development of inherently safer chemistry for accident prevention.

The unique properties of water as a reaction medium contribute significantly to the success of this approach. Water provides hydrogen bonding capabilities that stabilize transition states and intermediates, while its high heat capacity allows for better temperature control during exothermic reactions [7]. The hydrophobic effect in aqueous systems can also enhance reaction rates by forcing organic reactants into closer proximity, thereby increasing the effective concentration of reactants.

Research findings demonstrate that water-phase synthesis produces allylthiourea with purities ranging from 95-99%, superior to many traditional organic solvent-based methods [8]. The aqueous medium facilitates easy product isolation through simple precipitation or crystallization techniques, eliminating the need for complex purification procedures. Additionally, the water can be recycled after product isolation, further enhancing the environmental sustainability of the process.

Deep Eutectic Solvent Systems

Deep eutectic solvents (DES) have emerged as promising green alternatives for allylthiourea synthesis, offering unique advantages in terms of recyclability and low environmental impact. The choline chloride/tin(II) chloride DES system demonstrates dual functionality as both catalyst and reaction medium [8]. This approach operates at temperatures between 80-120 degrees Celsius for 2-4 hours, achieving yields of 70-90% while maintaining excellent recyclability for up to seven cycles without significant loss of activity [8].

The DES system provides several mechanistic advantages over conventional solvents. The eutectic mixture creates a unique ionic environment that can stabilize charged intermediates and transition states, potentially lowering activation barriers for the desired transformations [8]. The Lewis acidic nature of the tin(II) chloride component activates electrophilic centers, while the choline chloride provides a coordinating environment for nucleophilic species.

The recyclability aspect of DES systems represents a significant advancement in sustainable synthesis. After each reaction cycle, the DES can be recovered through simple separation techniques and reused without purification [8]. This feature dramatically reduces the environmental footprint of the synthesis while maintaining consistent product quality across multiple uses.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has transformed allylthiourea preparation by dramatically reducing reaction times while improving energy efficiency. This methodology utilizes microwave irradiation at power levels of 100-300 watts to accelerate reactions that traditionally require hours to complete in just 15-30 minutes [9] [10]. The approach achieves yields of 80-95% while consuming significantly less energy than conventional heating methods.

The mechanism of microwave acceleration involves direct heating of polar molecules and ions through dipolar polarization and ionic conduction [9]. This selective heating mechanism ensures that the reaction components are heated rapidly and uniformly, leading to higher reaction rates and improved selectivity. The absence of wall effects and temperature gradients common in conventional heating further enhances the reproducibility and scalability of the process.

Microwave-assisted synthesis demonstrates particular effectiveness when combined with solvent-free conditions or minimal solvent systems [9]. The direct interaction between microwaves and polar reactants eliminates the need for energy-intensive heating of large volumes of solvent, resulting in improved atom economy and reduced waste generation. Research indicates that microwave conditions often lead to improved product purities ranging from 90-95% due to reduced side reaction formation [10].

Solvent-Free Methodologies

Solvent-free synthesis represents the ultimate expression of green chemistry principles in allylthiourea preparation, completely eliminating solvent waste while simplifying reaction procedures. These methodologies operate under neat conditions at temperatures of 80-100 degrees Celsius for 1-3 hours, achieving yields of 75-90% [9]. The absence of solvents necessitates careful optimization of reaction parameters, including temperature control, mixing efficiency, and reactant stoichiometry.

The mechanistic advantages of solvent-free conditions include increased effective concentrations of reactants, reduced diffusion limitations, and elimination of solvent-induced side reactions. The high concentration environment promotes intermolecular interactions that can accelerate desired transformations while suppressing competitive pathways [9]. Additionally, the absence of solvartion effects can alter the relative stabilities of intermediates and transition states, potentially providing access to different reaction pathways.

Product isolation from solvent-free reactions typically involves simple crystallization or sublimation techniques, eliminating the need for solvent removal steps. This approach significantly reduces processing time and energy consumption while producing materials with high purity levels. The simplified workup procedures also reduce the potential for product decomposition during isolation, contributing to improved overall yields.

Supported Reagent Systems

Supported reagent systems offer unique advantages for allylthiourea synthesis by facilitating reagent separation and recycling while reducing overall reagent consumption. These systems employ solid supports to immobilize catalysts or reagents, operating at temperatures of 60-80 degrees Celsius for 2-6 hours to achieve yields of 70-85% [11]. The supported approach enables the use of continuous flow processes and simplified product isolation through filtration.

The mechanism of supported reagent catalysis involves heterogeneous interactions between reactants and surface-bound catalytic sites. The solid support provides a high surface area environment that concentrates reactants near catalytic centers, effectively increasing local concentrations and reaction rates [11]. The heterogeneous nature of the system also facilitates catalyst recovery and reuse, contributing to improved process economics.

Research demonstrates that supported reagent systems can be optimized through careful selection of support materials and surface functionalization strategies. Supports such as silica, alumina, and polymer resins offer different advantages in terms of mechanical stability, surface area, and chemical compatibility [11]. The ability to fine-tune surface properties through chemical modification provides opportunities for developing highly selective and efficient catalytic systems.

Method Green Principles Applied Reaction Medium Temperature (°C) Reaction Time Yield (%) Environmental Benefits Water-Phase Synthesis Safer solvents, waste prevention Pure water 100 8 hours 85-98 No organic solvents, recyclable medium Deep Eutectic Solvent System Renewable feedstocks, catalysis Choline chloride/SnCl₂ DES 80-120 2-4 hours 70-90 Recyclable DES, low toxicity Microwave-Assisted Synthesis Energy efficiency, atom economy Solvent-free, microwave irradiation 90-150 15-30 minutes 80-95 Reduced energy consumption, faster reactions Solvent-Free Synthesis Waste prevention, safer solvents Neat conditions 80-100 1-3 hours 75-90 No solvent waste, simplified workup Supported Reagent System Catalysis, atom economy Solid support 60-80 2-6 hours 70-85 Reduced reagent usage, easier separation Functionalization Strategies for Derivative Development

N-Acylation Modifications

N-Acylation represents a fundamental functionalization strategy for expanding the structural diversity and biological activity of allylthiourea derivatives. This approach involves the introduction of acyl groups onto nitrogen atoms through reactions with acid chlorides, anhydrides, or activated carboxylic acid derivatives [12] [5]. The methodology typically employs base catalysis under conditions ranging from room temperature to reflux, achieving yields of 70-90% for various acyl derivatives [12].

The mechanistic pathway for N-acylation proceeds through nucleophilic acyl substitution where the lone pair electrons on nitrogen attack the electrophilic carbonyl carbon of the acylating agent. The reaction is facilitated by base catalysts such as triethylamine or pyridine, which serve to neutralize the acid byproducts and maintain optimal reaction conditions [5]. The regioselectivity of acylation can be controlled through careful selection of reaction conditions and protecting group strategies.

Extensive research has demonstrated that N-acyl derivatives of allylthiourea exhibit enhanced biological activities compared to the parent compound [12]. Four N-benzoyl derivatives synthesized using the Schotten-Baumann reaction showed superior cytotoxicity against MCF-7 cell lines with IC50 values ranging from 0.21-0.38 millimolar, significantly better than the 5.22 millimolar IC50 of unmodified allylthiourea [12]. These derivatives also demonstrated improved molecular docking scores against epidermal growth factor receptor targets, indicating enhanced binding affinity and potential therapeutic utility [12].

N-Alkylation Strategies

N-Alkylation provides another valuable approach for structural modification of allylthiourea, enabling the introduction of diverse alkyl substituents that can modulate physical properties and biological activity. This transformation typically utilizes alkyl halides or alcohols under basic conditions in polar aprotic solvents, achieving yields of 60-85% depending on the specific alkylating agent and reaction conditions [13]. The methodology is particularly effective for introducing methyl, ethyl, and benzyl groups, though more hindered alkyl groups may require specialized conditions.

The mechanism of N-alkylation generally proceeds through SN2 nucleophilic substitution for primary and secondary alkyl halides, while tertiary halides may undergo SN1 mechanisms. The reaction rate and selectivity are influenced by factors including the nature of the leaving group, steric hindrance around the alkylation site, and the basicity of the reaction medium [13]. Careful control of reaction stoichiometry helps minimize over-alkylation and formation of quaternary ammonium salts.

Research indicates that N-alkyl derivatives of allylthiourea often exhibit altered pharmacological profiles compared to the parent compound. The introduction of lipophilic alkyl groups can enhance membrane permeability and tissue distribution, potentially improving bioavailability and therapeutic efficacy [14]. Additionally, alkylation can modulate the electronic properties of the thiourea functional group, affecting its ability to participate in hydrogen bonding interactions with biological targets.

S-Oxidation Transformations

S-Oxidation represents a unique functionalization strategy that can dramatically alter the reactivity and properties of allylthiourea derivatives. This transformation typically employs mild oxidizing agents such as hydrogen peroxide or meta-chloroperitaric acid under controlled conditions to prevent over-oxidation [15]. The methodology achieves yields of 65-80% for thiourea S-oxides while maintaining the integrity of other functional groups [15].

The oxidation process proceeds through initial formation of a sulfoxide intermediate, which can undergo further oxidation to sulfone products under more vigorous conditions. The selectivity for mono-oxidation versus di-oxidation can be controlled through careful regulation of oxidant stoichiometry, reaction temperature, and reaction time [15]. The resulting S-oxides exhibit altered electronic properties that can significantly impact their biological activity and chemical reactivity.

Thiourea S-oxides demonstrate novel reactivity patterns that distinguish them from the parent thioureas. The presence of the sulfur-oxygen bond creates new sites for intermolecular interactions and can participate in unique coordination chemistry with metal centers [15]. These properties make S-oxidized derivatives valuable intermediates for further synthetic transformations and potential applications in materials science.

Heterocycle Formation Approaches

Heterocycle formation from allylthiourea derivatives provides access to structurally complex molecules with potential pharmaceutical and materials applications. These transformations typically involve cyclization reactions that incorporate the thiourea functionality into ring systems such as thiazoles, thiadiazoles, and benzothiazoles [16] [17]. The methodology employs various cyclization agents and catalysts under thermal or acid-base catalysis conditions, achieving yields of 55-75% for diverse heterocyclic products [17].

The mechanistic pathways for heterocycle formation often involve intramolecular nucleophilic attack by nitrogen or sulfur centers onto electrophilic carbon atoms within the same molecule. The cyclization process may be facilitated by template effects, conformational preorganization, or catalyst-induced activation of specific functional groups [16]. The regioselectivity and stereoselectivity of these transformations can be influenced by the choice of cyclization conditions and the presence of directing groups.

Research demonstrates that heterocyclic derivatives of allylthiourea often exhibit enhanced stability and modified biological activity profiles compared to acyclic analogs. The conformational constraints imposed by ring formation can improve binding selectivity for specific biological targets while reducing metabolic liability [17]. Additionally, the heterocyclic frameworks provide opportunities for further functionalization through established aromatic substitution reactions.

Metal Complexation Studies

Metal complexation represents an important avenue for developing allylthiourea derivatives with applications in catalysis, materials science, and medicinal chemistry. Thiourea ligands are known to form stable complexes with various transition metals through coordination of both nitrogen and sulfur donor atoms [18]. The methodology typically involves reaction of allylthiourea derivatives with metal salts in aqueous or organic solvents, achieving yields of 80-95% for well-defined coordination complexes [18].

The coordination chemistry of thiourea ligands is characterized by their ability to function as either monodentate or bidentate ligands depending on the metal center and reaction conditions. The soft sulfur donor atom shows particular affinity for soft metal centers such as platinum, palladium, and gold, while the harder nitrogen donors can coordinate to harder metal centers [18]. This versatility enables the formation of diverse coordination geometries and electronic structures.

Metal complexes of allylthiourea derivatives have demonstrated promising applications in homogeneous catalysis, particularly for cross-coupling reactions and hydrogenation processes. The thiourea ligands can provide both electronic and steric tuning of metal centers, enabling optimization of catalytic activity and selectivity [18]. Additionally, some metal-thiourea complexes exhibit interesting photophysical properties that make them candidates for materials applications.

Polymer Incorporation Methodologies

Polymer incorporation of allylthiourea represents an advanced functionalization strategy that enables the development of functional materials with tailored properties. The allyl functionality provides a convenient handle for free radical polymerization, allowing the thiourea group to be incorporated into polymer backbones or side chains [19] [20]. The methodology typically employs standard radical initiators under thermal or photochemical conditions, achieving yields of 75-90% for various polymer architectures [20].

The polymerization process can be conducted through several different approaches, including homopolymerization of allylthiourea, copolymerization with other vinyl monomers, or post-polymerization modification of preformed polymer scaffolds [19]. The choice of polymerization method influences the final polymer properties, including molecular weight distribution, composition, and functional group accessibility.

Research has demonstrated that thiourea-containing polymers exhibit unique properties that make them valuable for applications such as metal ion extraction, catalysis, and sensor development [19] [20]. The thiourea groups can function as coordination sites for metal binding, hydrogen bonding sites for molecular recognition, or catalytic centers for organic transformations. The polymer matrix provides stability and processability while allowing for optimization of functional group density and accessibility.

Functionalization Type Target Modification Key Reagents Typical Conditions Product Yield (%) Applications N-Acylation Acyl thiourea derivatives Acid chlorides, anhydrides Base catalyst, RT to reflux 70-90 Pharmaceutical intermediates N-Alkylation Substituted allylthioureas Alkyl halides, alcohols Base, polar aprotic solvent 60-85 Enhanced biological activity S-Oxidation Thiourea S-oxides Oxidizing agents (H₂O₂, mCPBA) Mild oxidation conditions 65-80 Novel reactivity patterns Heterocycle Formation Cyclic thiourea derivatives Cyclization agents, catalysts Acid/base catalysis, heat 55-75 Heterocyclic synthesis Metal Complexation Metal-thiourea complexes Metal salts, coordination compounds Aqueous/organic solvent 80-95 Catalysis, materials science Polymer Incorporation Thiourea-containing polymers Vinyl monomers, initiators Free radical polymerization 75-90 Functional materials, sensors Aqueous Solubility Characteristics

Allylthiourea demonstrates moderate water solubility with reported values ranging from 6.6 to 6.7 grams per 100 milliliters at 20°C, equivalent to 66-67 grams per liter [1] [3] [4] [5] [6]. This solubility profile positions the compound as moderately hydrophilic, facilitating its dissolution in aqueous media while maintaining sufficient lipophilic character for organic phase interactions. The water solubility is notably higher than many organic compounds of similar molecular weight, primarily attributed to the polar thiourea functional group and its capacity for hydrogen bonding with water molecules [7].

Organic Solvent Solubility Profile

The compound exhibits extensive solubility in a wide range of organic solvents, including ethanol, methanol, acetone, acetonitrile, chloroform, dichloromethane, ethyl acetate, acetic acid, formic acid, and pyridine [1] [8] [9] [10]. This broad solubility spectrum reflects the amphiphilic nature of allylthiourea, where the thiourea moiety provides polar character while the allyl group contributes hydrophobic properties. The compound shows only slight solubility in diethyl ether and remains insoluble in non-polar solvents such as benzene, heptane, hexane, toluene, and xylene [1] [8] [9] [10]. This solubility pattern indicates selective compatibility with polar and moderately polar solvents.

Partition Coefficient Analysis

The octanol-water partition coefficient (log P) of allylthiourea varies significantly across different studies, with reported values ranging from -0.12 to 0.627 [8] [11] [12]. The Technical Chemical Industries data sheet reports a partition coefficient of -0.12 [8], indicating slight hydrophilic preference, while computational predictions using the Crippen method suggest a log P value of 0.627 [11] [12]. This variation likely reflects differences in experimental conditions and measurement methodologies. The generally low log P values confirm that allylthiourea exhibits moderate hydrophilicity to slight lipophilicity, making it suitable for applications requiring balanced water-organic phase distribution [11] [12] [13].

pH-Dependent Solubility Behavior

The compound demonstrates pH-dependent solubility characteristics, with enhanced solubility observed in acidic conditions due to protonation of the amino groups [14]. At pH values between 3-4, the compound shows optimal solubility for crystal growth applications, suggesting that protonation enhances the ionic character and subsequent water solubility [14]. The predicted pKa value of 14.57±0.70 indicates that under physiological pH conditions, the compound remains predominantly in its neutral form [3].

Thermal Stability and Decomposition Pathways

Melting Point and Phase Transitions

Allylthiourea exhibits a well-defined melting point in the range of 70-73°C [1] [15] [3] [4] [8] [9], with most sources converging on 70-72°C [1] [3] [4] [9]. This relatively low melting point reflects the moderate intermolecular forces present in the crystal structure, primarily consisting of hydrogen bonding between thiourea groups and van der Waals interactions between allyl chains. The narrow melting point range indicates good chemical purity and structural uniformity in synthesized samples.

Boiling Point and Vapor Pressure

The predicted boiling point of allylthiourea is 191.3±33.0°C [3] [11], although experimental verification of this value remains limited due to potential decomposition at elevated temperatures. The compound exhibits negligible vapor pressure at room temperature [16], indicating low volatility and minimal atmospheric emission potential under normal storage and handling conditions.

Thermal Decomposition Behavior

Thermal analysis studies reveal that allylthiourea begins decomposition at temperatures above 200°C [17] [18] [19]. Thermogravimetric analysis of allylthiourea-containing polymers indicates that the thermal decomposition of allylthiourea occurs in the temperature range of 355-379°C when incorporated into polymer networks [17]. The decomposition process involves the release of nitrogen oxides, carbon monoxide, sulfur oxides, and carbon dioxide [8] [18] [20]. For pure allylthiourea, spectroscopic studies of organometallic complexes suggest that decomposition begins around 200°C, with complete thermal degradation occurring at higher temperatures [19].

Thermal Stability Under Normal Conditions

Under ambient conditions, allylthiourea demonstrates excellent thermal stability. The compound remains stable at temperatures below 30°C, which is the recommended storage temperature [1]. Safety data sheets confirm that the material maintains chemical stability under normal temperatures and pressures [15] [3] [21]. The thermal stability is attributed to the stable thiourea functional group and the absence of thermally labile substituents.

Thermal Analysis of Complex Formation

Studies on allylthiourea metal complexes provide insights into the thermal behavior of the parent compound. Differential thermal analysis and thermogravimetric analysis of tri-allylthiourea cadmium chloride and related complexes show that the allylthiourea ligands exhibit thermal stability up to approximately 200-250°C before decomposition initiates [22] [23]. These studies demonstrate that coordination to metal centers can influence the thermal decomposition pathways of allylthiourea.

Surface Reactivity and Interfacial Behavior

Surface Activity and Interfacial Properties

Allylthiourea exhibits significant surface activity, demonstrating the ability to influence interfacial tension and surface phenomena [24] [25]. Electrochemical studies using mercury electrodes reveal that allylthiourea strongly adsorbs at the mercury-electrolyte interface, forming covalent bonds between sulfur atoms and mercury [24] [25] [26]. This strong adsorption behavior indicates high surface activity and potential applications in surface modification and interfacial chemistry.

Adsorption Characteristics on Metal Surfaces

The compound demonstrates exceptional adsorption capacity on various metal surfaces, particularly mercury and copper [24] [25] [27]. Studies of allylthiourea adsorption on mercury electrodes show that the compound forms strong covalent bonds through sulfur coordination, with adsorption being influenced by supporting electrolyte concentration [24] [25]. The surface reactivity is attributed to the electron-rich sulfur atom in the thiourea group, which can donate electron density to metal surfaces, forming stable surface complexes.

Competitive Adsorption and Electrolyte Effects

Research on allylthiourea adsorption at mercury-electrolyte interfaces demonstrates that adsorption parameters change with supporting electrolyte concentration, indicating competitive adsorption between allylthiourea and electrolyte anions such as perchlorate ions [24] [25]. This competitive behavior suggests that the surface reactivity of allylthiourea is influenced by the ionic environment and can be modulated by adjusting electrolyte composition.

Surface Protection and Corrosion Inhibition

The surface reactivity of allylthiourea extends to corrosion inhibition applications. Studies indicate that allylthiourea provides superior inhibition compared to thiourea due to stronger chemisorption with copper surfaces [27]. The allyl group enhances the adsorption strength while maintaining the protective thiourea functionality, making allylthiourea an effective surface protecting agent for metal substrates.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )Physical Description

Allylthiourea is a white crystalline solid with a slight garlic odor. (NTP, 1992)XLogP3

0.2Hydrogen Bond Acceptor Count

1Hydrogen Bond Donor Count

2Exact Mass

116.04081944 g/molMonoisotopic Mass

116.04081944 g/molHeavy Atom Count

7Density

1.11 to 1.22 (NTP, 1992)Appearance

Solid powderMelting Point

158 to 172 °F (NTP, 1992)Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).UNII

706IDJ14B7GHS Hazard Statements

Aggregated GHS information provided by 176 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H301 (99.43%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (32.95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (32.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (32.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Acute Toxic;Irritant

Other CAS

109-57-9Wikipedia

AllylthioureaGeneral Manufacturing Information

Thiourea, N-2-propen-1-yl-: ACTIVEDates

Last modified: 08-15-20231: Studzińska R, Kołodziejska R, Kupczyk D, Płaziński W, Kosmalski T. A novel derivatives of thiazol-4(5H)-one and their activity in the inhibition of 11β-hydroxysteroid dehydrogenase type 1. Bioorg Chem. 2018 Sep;79:115-121. doi: 10.1016/j.bioorg.2018.04.014. Epub 2018 Apr 30. PubMed PMID: 29738970.

2: Samah NA, Sánchez-Martín MJ, Sebastián RM, Valiente M, López-Mesas M. Molecularly imprinted polymer for the removal of diclofenac from water: Synthesis and characterization. Sci Total Environ. 2018 Aug 1;631-632:1534-1543. doi: 10.1016/j.scitotenv.2018.03.087. Epub 2018 Mar 28. PubMed PMID: 29727977.

3: Molina V, Dorador C, Fernández C, Bristow L, Eissler Y, Hengst M, Hernandez K, Olsen LM, Harrod C, Marchant F, Anguita C, Cornejo M. The activity of nitrifying microorganisms in a high-altitude Andean wetland. FEMS Microbiol Ecol. 2018 Jun 1;94(6). doi: 10.1093/femsec/fiy062. PubMed PMID: 29668898.

4: Storer CS, Coldrick Z, Tate DJ, Donoghue JM, Grieve B. Towards Phosphate Detection in Hydroponics Using Molecularly Imprinted Polymer Sensors. Sensors (Basel). 2018 Feb 10;18(2). pii: E531. doi: 10.3390/s18020531. PubMed PMID: 29439386; PubMed Central PMCID: PMC5855487.

5: Yu H, Qu F, Zhang X, Wang P, Li G, Liang H. Effect of quorum quenching on biofouling and ammonia removal in membrane bioreactor under stressful conditions. Chemosphere. 2018 May;199:114-121. doi: 10.1016/j.chemosphere.2018.02.022. Epub 2018 Feb 6. PubMed PMID: 29433024.

6: Srithep P, Pornkulwat P, Limpiyakorn T. Contribution of ammonia-oxidizing archaea and ammonia-oxidizing bacteria to ammonia oxidation in two nitrifying reactors. Environ Sci Pollut Res Int. 2018 Mar;25(9):8676-8687. doi: 10.1007/s11356-017-1155-z. Epub 2018 Jan 10. PubMed PMID: 29322393.

7: Kassotaki E, Pijuan M, Joss A, Borrego CM, Rodriguez-Roda I, Buttiglieri G. Unraveling the potential of a combined nitritation-anammox biomass towards the biodegradation of pharmaceutically active compounds. Sci Total Environ. 2018 May 15;624:722-731. doi: 10.1016/j.scitotenv.2017.12.116. Epub 2017 Dec 27. PubMed PMID: 29272841.

8: Laanbroek HJ, Veenhuizen PTM, Keijzer RM, Hefting MM. Numerical Relationships Between Archaeal and Bacterial amoA Genes Vary by Icelandic Andosol Classes. Microb Ecol. 2018 Jan;75(1):204-215. doi: 10.1007/s00248-017-1032-9. Epub 2017 Jul 13. PubMed PMID: 28707145; PubMed Central PMCID: PMC5742608.

9: Wang J, He Y, Zhu J, Guan H, Huang M. Screening and optimizing of inhibitors for ammonia-oxidizing bacteria in sediments of malodorous river. Appl Microbiol Biotechnol. 2017 Aug;101(15):6193-6203. doi: 10.1007/s00253-017-8318-1. Epub 2017 May 24. PubMed PMID: 28540424.

10: Tatari K, Gülay A, Thamdrup B, Albrechtsen HJ, Smets BF. Challenges in using allylthiourea and chlorate as specific nitrification inhibitors. Chemosphere. 2017 Sep;182:301-305. doi: 10.1016/j.chemosphere.2017.05.005. Epub 2017 May 3. PubMed PMID: 28505572.

11: Wells GF, Shi Y, Laureni M, Rosenthal A, Szivák I, Weissbrodt DG, Joss A, Buergmann H, Johnson DR, Morgenroth E. Comparing the Resistance, Resilience, and Stability of Replicate Moving Bed Biofilm and Suspended Growth Combined Nitritation-Anammox Reactors. Environ Sci Technol. 2017 May 2;51(9):5108-5117. doi: 10.1021/acs.est.6b05878. Epub 2017 Apr 21. PubMed PMID: 28374996.

12: Zhang X, Zheng S, Sun J, Xiao X. Elucidation of microbial nitrogen-transformation mechanisms in activated sludge by comprehensive evaluation of nitrogen-transformation activity. Bioresour Technol. 2017 Jun;234:15-22. doi: 10.1016/j.biortech.2017.03.022. Epub 2017 Mar 7. PubMed PMID: 28315600.

13: Repich HH, Orysyk VV, Palchykovska LG, Orysyk SI, Zborovskii YL, Vasylchenko OV, Storozhuk OV, Biluk AA, Nikulina VV, Garmanchuk LV, Pekhnyo VI, Vovk MV. Synthesis, spectral characterization of novel Pd(II), Pt(II) π-coordination compounds based on N-allylthioureas. Cytotoxic properties and DNA binding ability. J Inorg Biochem. 2017 Mar;168:98-106. doi: 10.1016/j.jinorgbio.2016.12.004. Epub 2016 Dec 10. PubMed PMID: 28086144.

14: Castronovo S, Wick A, Scheurer M, Nödler K, Schulz M, Ternes TA. Biodegradation of the artificial sweetener acesulfame in biological wastewater treatment and sandfilters. Water Res. 2017 Mar 1;110:342-353. doi: 10.1016/j.watres.2016.11.041. Epub 2016 Nov 17. PubMed PMID: 28063296; PubMed Central PMCID: PMC5292994.

15: Men Y, Achermann S, Helbling DE, Johnson DR, Fenner K. Relative contribution of ammonia oxidizing bacteria and other members of nitrifying activated sludge communities to micropollutant biotransformation. Water Res. 2017 Feb 1;109:217-226. doi: 10.1016/j.watres.2016.11.048. Epub 2016 Nov 22. PubMed PMID: 27898334.

16: Gomez-Caballero A, Diaz-Diaz G, Bengoetxea O, Quintela A, Unceta N, Goicolea MA, Barrio RJ. Water compatible stir-bar devices imprinted with underivatised glyphosate for selective sample clean-up. J Chromatogr A. 2016 Jun 17;1451:23-32. doi: 10.1016/j.chroma.2016.05.017. Epub 2016 May 6. PubMed PMID: 27207580.

17: Kassotaki E, Buttiglieri G, Ferrando-Climent L, Rodriguez-Roda I, Pijuan M. Enhanced sulfamethoxazole degradation through ammonia oxidizing bacteria co-metabolism and fate of transformation products. Water Res. 2016 May 1;94:111-119. doi: 10.1016/j.watres.2016.02.022. Epub 2016 Feb 15. PubMed PMID: 26938496.

18: Bennett K, Sadler NC, Wright AT, Yeager C, Hyman MR. Activity-Based Protein Profiling of Ammonia Monooxygenase in Nitrosomonas europaea. Appl Environ Microbiol. 2016 Apr 4;82(8):2270-2279. doi: 10.1128/AEM.03556-15. Print 2016 Apr. PubMed PMID: 26826234; PubMed Central PMCID: PMC4959501.

19: Krustok I, Odlare M, Truu J, Nehrenheim E. Inhibition of nitrification in municipal wastewater-treating photobioreactors: Effect on algal growth and nutrient uptake. Bioresour Technol. 2016 Feb;202:238-43. doi: 10.1016/j.biortech.2015.12.020. Epub 2015 Dec 17. PubMed PMID: 26716890.

20: Studzińska R, Karczmarska-Wódzka A, Kozakiewicz A, Kołodziejska R, Paprocka R, Wróblewski M, Augustyńska B, Modzelewska-Banachiewicz B. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatsh Chem. 2015;146(10):1673-1679. Epub 2015 Aug 5. PubMed PMID: 26366014; PubMed Central PMCID: PMC4559095.Explore Compound Types

Get ideal chemicals from 750K+ compounds